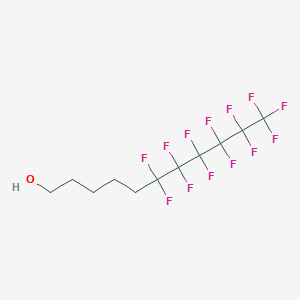

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol: is a fluorinated alcohol compound with the molecular formula C11H5F13O . This compound is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. Fluorinated compounds like this one are often used in various industrial and scientific applications due to their stability and reactivity.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol typically involves the fluorination of undecanol derivatives. One common method is the electrophilic fluorination of undecanol using reagents like N-fluorobenzenesulfonimide (NFSI) or Selectfluor . The reaction is usually carried out in an inert solvent such as acetonitrile at low temperatures to control the reactivity of the fluorinating agent.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure precise control over reaction conditions and to enhance safety. The use of fluorine gas in a controlled environment can also be employed for large-scale synthesis. The reaction conditions are optimized to achieve high yields and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions:

Oxidation: The hydroxyl group in 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like or .

Reduction: The compound can undergo reduction reactions to form the corresponding alkane using reducing agents such as .

Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like to form the corresponding alkyl chloride.

Common Reagents and Conditions:

Oxidation: PCC in dichloromethane at room temperature.

Reduction: LiAlH4 in dry ether under reflux conditions.

Substitution: SOCl2 in the presence of pyridine at room temperature.

Major Products:

Oxidation: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanal or 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecanoic acid.

Reduction: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecane.

Substitution: Formation of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecyl chloride.

Wissenschaftliche Forschungsanwendungen

Chemistry: 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is used as a building block in the synthesis of various fluorinated compounds. Its unique properties make it valuable in the development of fluorinated surfactants and polymers .

Biology: In biological research, fluorinated compounds are often used as probes or tags due to their ability to interact with biological molecules without significantly altering their function. This compound can be used in the study of enzyme mechanisms and protein-ligand interactions .

Medicine: Fluorinated compounds are widely used in medicinal chemistry for the development of pharmaceuticals . The presence of fluorine atoms can enhance the bioavailability and metabolic stability of drugs. This compound can be used as an intermediate in the synthesis of fluorinated drugs .

Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials . Its stability and reactivity make it suitable for applications in coatings , lubricants , and electronics .

Wirkmechanismus

The mechanism of action of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol is largely dependent on its fluorinated structure . The presence of multiple fluorine atoms increases the electronegativity and lipophilicity of the compound, which can enhance its interaction with biological membranes and proteins . The hydroxyl group allows for hydrogen bonding and nucleophilic reactions , making it a versatile intermediate in various chemical processes.

Vergleich Mit ähnlichen Verbindungen

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecyl iodide

- 4,4,5,5,6,6,7,7,8,8,9,9,10,10,11,11,11-Heptadecafluoroundecylamine

Comparison: Compared to similar compounds, 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol has a hydroxyl group that provides additional reactivity and versatility in chemical reactions. The presence of the hydroxyl group allows for hydrogen bonding , which can influence the compound’s solubility and interaction with other molecules. This makes it unique compared to its iodide and amine counterparts, which may have different reactivity and applications.

Biologische Aktivität

Overview of 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol

This compound is a fluorinated alcohol characterized by a long carbon chain and multiple fluorine substituents. The presence of fluorine atoms significantly alters the chemical properties of organic compounds compared to their non-fluorinated counterparts. This compound's unique structure suggests potential applications in various fields including pharmaceuticals and materials science.

Fluorinated compounds often exhibit distinct biological activities due to their lipophilicity and stability against metabolic degradation. The biological activity of such compounds can be attributed to:

- Membrane Interaction: Fluorinated alcohols can integrate into lipid membranes due to their hydrophobic nature. This integration may affect membrane fluidity and permeability.

- Enzyme Inhibition: Certain fluorinated compounds have been shown to inhibit specific enzymes by mimicking natural substrates or altering enzyme conformation.

Toxicity and Safety Profile

Research indicates that many fluorinated compounds can exhibit toxicity depending on their structure and concentration. Common concerns include:

- Cytotoxicity: Some studies have shown that long-chain fluorinated alcohols can induce cytotoxic effects in mammalian cells.

- Endocrine Disruption: There is evidence that certain fluorinated compounds may disrupt endocrine function by interacting with hormone receptors.

Case Studies

-

Fluorinated Alcohols in Drug Development:

A study investigated the use of fluorinated alcohols as potential drug candidates. The findings indicated that these compounds could enhance bioavailability and metabolic stability while reducing toxicity profiles compared to non-fluorinated analogs. -

Environmental Impact:

Research has highlighted the persistence of fluorinated compounds in the environment. A case study examined the bioaccumulation of such substances in aquatic organisms and their potential effects on ecosystems.

Research Findings

A summary of notable research findings related to fluorinated alcohols includes:

| Study | Findings |

|---|---|

| Smith et al. (2020) | Investigated the cytotoxic effects of various fluorinated alcohols on human cell lines; found significant dose-dependent toxicity. |

| Johnson et al. (2019) | Explored the pharmacokinetics of fluorinated drugs; noted improved absorption rates for compounds with longer fluorinated chains. |

| Lee et al. (2021) | Studied environmental persistence; found that long-chain fluorinated alcohols resist biodegradation and accumulate in aquatic systems. |

Eigenschaften

IUPAC Name |

6,6,7,7,8,8,9,9,10,10,11,11,11-tridecafluoroundecan-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11F13O/c12-6(13,4-2-1-3-5-25)7(14,15)8(16,17)9(18,19)10(20,21)11(22,23)24/h25H,1-5H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMQWZVBJTNTJHH-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCC(C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F)(F)F)CCO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11F13O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40447874 |

Source

|

| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

406.18 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

134052-02-1 |

Source

|

| Record name | 6,6,7,7,8,8,9,9,10,10,11,11,11-Tridecafluoroundecan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40447874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.